molecular formula C7H13Cl2N3O B1384132 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride CAS No. 2059941-87-4

2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride

Cat. No.: B1384132
CAS No.: 2059941-87-4
M. Wt: 226.1 g/mol
InChI Key: PKHOUDZNSFYGTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride is a useful research compound. Its molecular formula is C7H13Cl2N3O and its molecular weight is 226.1 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride plays a significant role in biochemical reactions, particularly those involving enzyme interactions. This compound has been shown to interact with enzymes such as kinases and proteases, influencing their activity. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby modulating its activity. Additionally, this compound can interact with proteins and other biomolecules, potentially altering their conformation and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving phosphorylation events. By modulating kinase activity, it can affect downstream signaling cascades, leading to changes in gene expression and cellular metabolism. Furthermore, this compound has been shown to impact cell proliferation and apoptosis, making it a compound of interest in cancer research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their function. This binding can result in conformational changes that either enhance or inhibit the activity of the target molecule. Additionally, this compound can influence gene expression by modulating transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro models. The degradation products of this compound may also have biological activity, which needs to be considered in long-term experiments .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of various metabolites. These metabolic pathways can influence the overall metabolic flux within cells, potentially altering the levels of key metabolites. The compound’s interaction with metabolic enzymes can also affect its own stability and activity within the cellular environment .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, it may bind to intracellular proteins or be sequestered in specific organelles. The distribution of the compound within tissues can also influence its overall efficacy and potential side effects .

Properties

IUPAC Name

2-amino-1-(1-ethylpyrazol-4-yl)ethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.2ClH/c1-2-10-5-6(4-9-10)7(11)3-8;;/h4-5H,2-3,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHOUDZNSFYGTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(=O)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride
Reactant of Route 2
2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride
Reactant of Route 3
Reactant of Route 3
2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride
Reactant of Route 4
2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride
Reactant of Route 5
Reactant of Route 5
2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride
Reactant of Route 6
Reactant of Route 6
2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.